molecular formula C25H31FNNaO5 B15138078 Desmethylcerivastatin-d7 (sodium)

Desmethylcerivastatin-d7 (sodium)

Cat. No.: B15138078
M. Wt: 474.5 g/mol
InChI Key: DOMAMNIIAOIPRD-XHZACVBFSA-M
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Description

Desmethylcerivastatin-d7 (sodium) is a deuterated labeled analogue of Desmethylcerivastatin. It is primarily used in scientific research as a stable isotope for tracing and quantitation during drug development processes. The incorporation of deuterium, a stable heavy isotope of hydrogen, can significantly affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desmethylcerivastatin-d7 (sodium) involves the deuteration of DesmethylcerivastatinThe specific reaction conditions and reagents used for this deuteration process are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of Desmethylcerivastatin-d7 (sodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the deuterated compound and to meet the stringent requirements for research-grade materials .

Chemical Reactions Analysis

Types of Reactions: Desmethylcerivastatin-d7 (sodium) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The deuterium atoms in Desmethylcerivastatin-d7 (sodium) can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Desmethylcerivastatin-d7 (sodium) has a wide range of applications in scientific research, including:

Mechanism of Action

Desmethylcerivastatin-d7 (sodium) exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, a precursor of sterols such as cholesterol. By inhibiting this enzyme, Desmethylcerivastatin-d7 (sodium) reduces cholesterol levels in hepatic cells, upregulates low-density lipoprotein receptors, and increases hepatic uptake of low-density lipoprotein cholesterol from the circulation .

Comparison with Similar Compounds

    Cerivastatin: A non-deuterated analogue used to lower lipid levels.

    Desmethylcerivastatin: The non-deuterated parent compound of Desmethylcerivastatin-d7 (sodium).

Uniqueness: Desmethylcerivastatin-d7 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium can alter the compound’s metabolic stability and reduce the rate of metabolic degradation, making it a valuable tool for tracing and quantitation in drug development .

Properties

Molecular Formula

C25H31FNNaO5

Molecular Weight

474.5 g/mol

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-6-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-5-(hydroxymethyl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H32FNO5.Na/c1-14(2)24-20(10-9-18(29)11-19(30)12-22(31)32)23(16-5-7-17(26)8-6-16)21(13-28)25(27-24)15(3)4;/h5-10,14-15,18-19,28-30H,11-13H2,1-4H3,(H,31,32);/q;+1/p-1/b10-9+;/t18-,19-;/m1./s1/i3D3,4D3,15D;

InChI Key

DOMAMNIIAOIPRD-XHZACVBFSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=NC(=C(C(=C1CO)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C(C)C)C([2H])([2H])[2H].[Na+]

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]

Origin of Product

United States

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